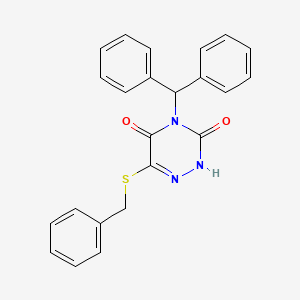
Pentane-1,5-diyl bis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C15H28O4. It is characterized by its ester functional groups and a pentane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2,2-dimethylpropanoate) typically involves esterification reactions. One common method is the reaction between pentane-1,5-diol and 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Sodium methoxide, methanol.
Major Products
Hydrolysis: Pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: Pentane-1,5-diol and 2,2-dimethylpropanol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, providing flexibility and durability to the polymers.
Material Science: The compound is employed in the development of flame-retardant materials due to its stability and resistance to thermal degradation.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Biotechnology: The ester is used in the formulation of biocompatible materials for medical devices and tissue engineering.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(2,2-dimethylpropanoate) depends on its application. In polymer chemistry, the ester groups react with other monomers to form long polymer chains. In flame-retardant materials, the compound decomposes at high temperatures to form a protective char layer, preventing the spread of flames .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(2,2-dimethylpropanoate): C15H28O4
Tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate): Used as a flame retardant.
3,3′-(-(pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl))Dipyridine: A Ni(II) complex used in coordination chemistry.
Uniqueness
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its stability and resistance to thermal degradation make it particularly valuable in the development of flame-retardant materials.
Propriétés
Numéro CAS |
6624-67-5 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropanoyloxy)pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H28O4/c1-14(2,3)12(16)18-10-8-7-9-11-19-13(17)15(4,5)6/h7-11H2,1-6H3 |
Clé InChI |
SHICBGOGXWYPFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCCCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
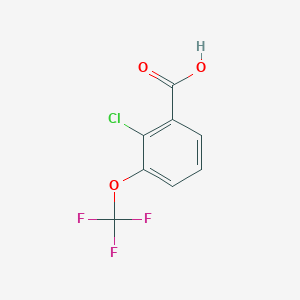
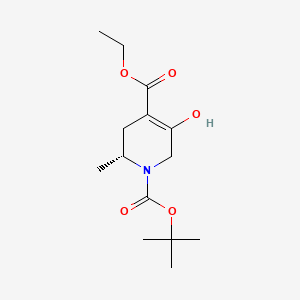
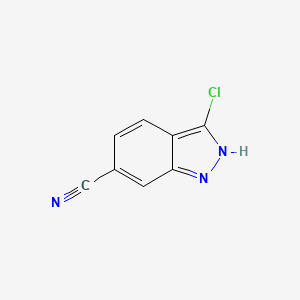
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
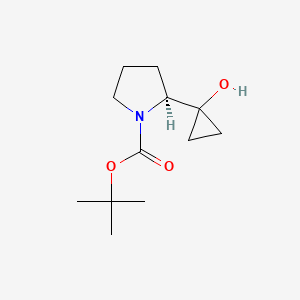
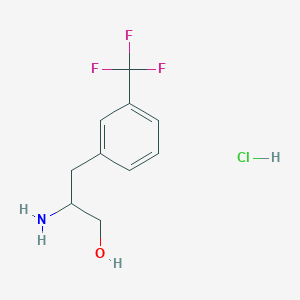
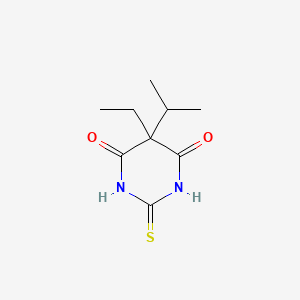
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
